molecular formula C10H8N2O4 B8608525 Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate

Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate

Cat. No. B8608525
M. Wt: 220.18 g/mol
InChI Key: AOTWTCZDLMVIIF-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

This compound was prepared as described in M. Suzuki et.al., Synthetic Communications, 1978, pg. 461. To a solution of furo[3,4]pyridine-5,7-dione (130 g, 872 mmol) in anhydrous DMF (250 ml) was added 1 liter of dry THF and methyl isocyanoacetate (86.4 g, 872 mmol). This was stirred for 15 minutes at 40° C. under nitrogen, followed by dropwise addition of DBU (132.8 g, 130.4 ml, 872 mmol) which was dissolved in THF (300 ml). After one hour the solvent was removed under reduced pressure and the resultant crude 2-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]nicotinic acid and regioisomeric 3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]pyridine-2-carboxylic acid products were taken up into MeOH (1 liter). Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution stirred at 55° C. This was stirred for 0.5 hours at which time the crude solids were collected by vacuum filtration. The desired regioisomer was purified by successive recrystallizations in methanol. This provided pure yellow solids. TLC (silica, 90:10:3, dichloromethane, methanol, acetic acid), R f (desired regioisomer)=0.23, R f (undesired regioisomer)=0.62.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
130.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[C:7](=[O:11])O[C:9](=[O:10])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+:12]([CH2:14][C:15]([O:17][CH3:18])=[O:16])#[C-].C1CCN2C(=NCCC2)CC1>CN(C=O)C.C1COCC1>[OH:11][C:7]1[C:6]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:9](=[O:10])[NH:12][C:14]=1[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
N1=CC=CC2=C1C(OC2=O)=O
Name
Quantity
86.4 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
130.4 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
This was stirred for 15 minutes at 40° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
After one hour the solvent was removed under reduced pressure
Duration
1 h
ADDITION
Type
ADDITION
Details
Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution
STIRRING
Type
STIRRING
Details
stirred at 55° C
STIRRING
Type
STIRRING
Details
This was stirred for 0.5 hours at which time the crude solids
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The desired regioisomer was purified by successive recrystallizations in methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=C(NC(C=2C=CC=NC12)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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